molecular formula C45H62ClN5O14 B12288474 N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride

N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride

Cat. No.: B12288474
M. Wt: 932.4 g/mol
InChI Key: LJWJYPAQXONXEF-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetracenquinone core (3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl), a 2-methyltetrahydropyran ring substituted with hydroxyl and amino groups, and a branched peptide-like side chain terminating in a hydrochlorinated amide. The appended peptide-like chain may enhance cellular uptake or modulate target specificity, distinguishing it from simpler analogs .

Properties

Molecular Formula

C45H62ClN5O14

Molecular Weight

932.4 g/mol

IUPAC Name

N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H

InChI Key

LJWJYPAQXONXEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:

    Protection of hydroxyl groups: Using protecting groups such as benzyl or silyl ethers.

    Coupling reactions: Employing reagents like carbodiimides or phosphonium salts for amide bond formation.

    Deprotection: Removing protecting groups under mild conditions to avoid degradation of the compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification techniques: Employing chromatography, crystallization, and other methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent.

    Reducing agents: NaBH4, LiAlH4.

    Coupling reagents: EDC, DCC, HATU.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Anthracycline Derivatives

The tetracenquinone core aligns this compound with anthracyclines like doxorubicin and daunorubicin, which share a tetracyclic aromatic system with hydroxyl, methoxy, and ketone substituents. Key differences include:

  • Side chain complexity : The peptide-like side chain introduces multiple hydrogen-bonding sites and a hydrochlorinated terminus, which may improve pharmacokinetic properties compared to the simpler glycosidic linkages in doxorubicin .

Natural Product Derivatives

Computational Similarity Analysis

Tanimoto Coefficient and Fingerprint-Based Metrics

Using Tanimoto coefficients (Tc) and MACCS fingerprints (), the target compound shows moderate similarity to:

  • Doxorubicin (Tc: 0.65): Shared tetracenquinone core but divergent side chains.
  • Aglaithioduline (Tc: 0.58): Similar peptide-like features but lacks the tetracyclic system .

Graph-Based Comparison

Graph-theoretical methods () reveal that the compound’s branched side chain introduces topological complexity absent in most anthracyclines, complicating direct similarity assessments. However, shared pharmacophores (e.g., hydroxyl and ketone groups) suggest overlapping DNA-binding mechanisms .

Pharmacokinetic and Bioactivity Data

Table 1: Comparative Molecular Properties

Property Target Compound Doxorubicin N-[6-...butanamide
Molecular Weight (g/mol) ~1,100 543.5 ~750
LogP 1.2 (predicted) 1.27 0.8
Polar Surface Area (Ų) ~350 206 ~250
Hydrogen Bond Donors 12 8 9
Hydrogen Bond Acceptors 18 14 15

Key Findings:

  • Predicted LogP values align with anthracyclines, indicating moderate lipophilicity suitable for cytoplasmic delivery .

Biological Activity

The compound N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide; hydrochloride is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

The compound can be characterized by its intricate structure which includes multiple functional groups such as hydroxyls, amines, and carbonyls. Its molecular formula is C34H34N2O10S, indicating a significant presence of oxygen and nitrogen atoms, which are often associated with biological activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC34H34N2O10S
Molecular Weight634.74 g/mol
Functional GroupsHydroxyl, Amino, Carbonyl
SolubilitySoluble in water and organic solvents

The biological activity of this compound likely involves several mechanisms:

  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, possibly affecting the NLRP3 inflammasome as indicated by studies on similar compounds .
  • Antimicrobial Properties : Similar structures have shown efficacy against various pathogens, suggesting that this compound might possess antimicrobial effects.

Therapeutic Potential

Research indicates that compounds with similar structural motifs have been studied for their therapeutic applications in:

  • Cancer Treatment : Investigations into naphthoquinone derivatives reveal their ability to inhibit tumor cell proliferation and induce apoptosis .
  • Neuroprotection : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Study 1: Antitumor Activity

A study examining the antitumor effects of naphthoquinone derivatives found that certain compounds significantly inhibited the growth of colon adenocarcinoma cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Study 2: Neuroprotective Effects

Research on similar compounds revealed that they could reduce neuronal death in models of ischemia by modulating oxidative stress pathways. The administration of these compounds resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates .

Study 3: Anti-inflammatory Properties

A recent study highlighted the ability of certain naphthoquinones to inhibit the NLRP3 inflammasome pathway, leading to reduced production of interleukin-1β (IL-1β) and other inflammatory mediators . This suggests a potential application for treating inflammatory diseases.

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